3-phenyl-8-(thiophene-2-sulfonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione
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Overview
Description
3-phenyl-8-(thiophene-2-sulfonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure where two rings are connected through a single atom. The presence of a thiophene sulfonyl group and a phenyl group in its structure makes it an interesting subject for various chemical and biological studies.
Mechanism of Action
Target of Action
Similar compounds, such as 8-benzoyl-3-benzyl-1,3,8-triazaspiro[45]decane-2,4-dione, have been identified as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1) . RIPK1 plays a crucial role in necroptosis, a type of programmed cell death .
Mode of Action
Molecular docking analysis of similar compounds suggests that their benzyl groups are inserted into the bottom of a deep hydrophobic pocket and form t-shaped π–π interactions with his136 of ripk1 . This interaction likely inhibits the kinase activity of RIPK1, thereby preventing necroptosis.
Biochemical Pathways
The inhibition of RIPK1 can affect the necroptosis signaling pathway. Necroptosis is a form of programmed cell death that is morphologically similar to necrosis and is involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases . The inhibition of RIPK1 can prevent the activation of this pathway, potentially altering the course of these diseases.
Pharmacokinetics
The retention factor (rf) of similar compounds, which equals the distance migrated over the total distance covered by the solvent, has been measured . This could provide some insight into the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-8-(thiophene-2-sulfonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione typically involves multiple steps. One common approach is to start with the preparation of the spirocyclic core, followed by the introduction of the phenyl and thiophene sulfonyl groups. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated synthesizers. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-8-(thiophene-2-sulfonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The phenyl and thiophene sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
3-phenyl-8-(thiophene-2-sulfonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
1,3,8-triazaspiro[4.5]decane-2,4-dione: A related spirocyclic compound with similar structural features but different functional groups.
8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with potential anticonvulsant activity.
Uniqueness
3-phenyl-8-(thiophene-2-sulfonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione stands out due to the presence of both a phenyl group and a thiophene sulfonyl group, which confer unique chemical and biological properties. These groups can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-phenyl-8-thiophen-2-ylsulfonyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S2/c20-15-17(24-16(21)19(15)13-5-2-1-3-6-13)8-10-18(11-9-17)26(22,23)14-7-4-12-25-14/h1-7,12H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBOWKPDKYWGOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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